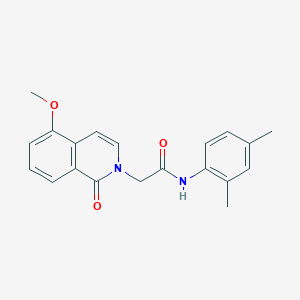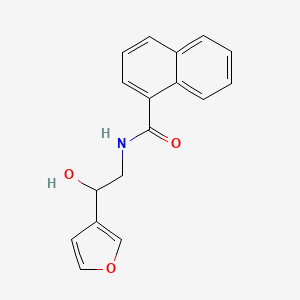
N-(2-(furan-3-yl)-2-hydroxyethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan compounds are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized under mild synthetic conditions supported by microwave radiation. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . Some classical methods have been modified and improved, while other new methods have been developed .Molecular Structure Analysis
The molecular structure of furan compounds is complex and varies depending on the specific compound. For example, a compound with a furan ring was found to have an orthorhombic crystal structure .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For example, they can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary widely. For example, some furan compounds are solid at room temperature, while others are liquid .Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives, including N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .
Antifungal Activity
Furan-containing compounds have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans . This suggests that N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide could potentially be used in the treatment of fungal infections .
Anti-Ulcer Properties
Furan has been found to have anti-ulcer properties . Therefore, it’s possible that N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide, which contains a furan ring, may also exhibit similar properties .
Diuretic Properties
Furan-containing compounds have been found to have diuretic properties . This suggests that N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide could potentially be used in the treatment of conditions that benefit from increased urine production .
Muscle Relaxant Properties
Furan has been found to have muscle relaxant properties . Therefore, it’s possible that N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide, which contains a furan ring, may also exhibit similar properties .
Anti-Inflammatory, Analgesic, and Antidepressant Properties
Furan-containing compounds have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide could potentially be used in the treatment of conditions such as inflammation, pain, and depression .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(13-8-9-21-11-13)10-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQLHLXUNVJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxyethyl)-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2939770.png)
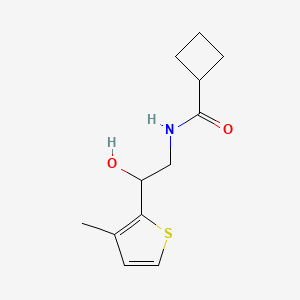
![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)




![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2939778.png)
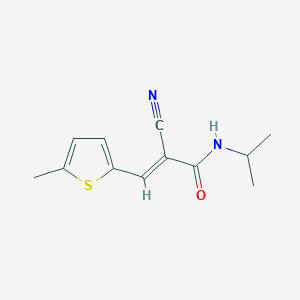
![(3-Methylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2939784.png)
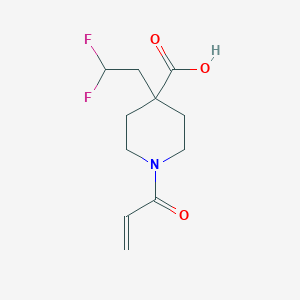
![5-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2939788.png)
![N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide](/img/structure/B2939789.png)
